![molecular formula C20H15FN6O4 B6490258 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 872590-54-0](/img/structure/B6490258.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C20H15FN6O4 and its molecular weight is 422.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.11388114 g/mol and the complexity rating of the compound is 726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acetamides and other reagents. The synthetic pathway typically includes:
- Formation of the Benzodioxin Core : Starting from 2,3-dihydro-1,4-benzodioxin-6-amine.
- Coupling with Acetamide : The benzodioxin derivative is reacted with substituted acetamides to form the target compound.
- Characterization : The final product is characterized using techniques such as IR spectroscopy and NMR to confirm its structure.
Enzyme Inhibition
Recent studies have evaluated the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives. Notably:
- Acetylcholinesterase (AChE) Inhibition : Compounds derived from this scaffold have shown varying degrees of AChE inhibition. For instance, some sulfonamide derivatives demonstrated significant inhibition against AChE, indicating potential applications in treating Alzheimer's disease .
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties:
- Broad-Spectrum Activity : Certain derivatives exhibited broad-spectrum antifungal activity against drug-resistant strains of Candida and antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium . The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to established antibiotics.
Anticancer Potential
In vitro studies have assessed the anticancer activity of related compounds:
- Cytotoxicity Against Cancer Cell Lines : Compounds such as those containing the benzodioxane moiety have shown reduced viability in cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). For example, one study reported that specific derivatives decreased cell viability significantly compared to untreated controls .
Case Studies and Experimental Findings
Compound | Activity Type | Target | Result |
---|---|---|---|
N-(2,3-Dihydrobenzodioxin) Derivative | AChE Inhibition | AChE | Significant inhibition observed |
Sulfonamide Derivative | Antifungal | Candida auris | MIC < 16 µg/mL |
Benzodioxane-based Compound | Anticancer | Caco-2 Cells | 39.8% viability reduction |
Scientific Research Applications
Chemical Synthesis
The synthesis of this compound typically involves several steps starting from 2,3-dihydro-1,4-benzodioxin-6-amine. The initial reaction with suitable acylating agents or sulfonyl chlorides leads to the formation of various derivatives. For example:
- Initial Reaction : The reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate yields sulfonamide derivatives.
- Further Derivatization : Subsequent reactions with different acetamides or halides can yield the target compound through substitution reactions under controlled conditions .
Biological Activities
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has demonstrated several promising biological activities:
2.1 Enzyme Inhibition
Recent studies have highlighted its potential as an inhibitor of key enzymes involved in various diseases:
- Acetylcholinesterase Inhibition : Compounds derived from benzodioxin structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease and other cognitive disorders. The inhibition mechanism often involves binding to the active site of the enzyme .
2.2 Antidiabetic Potential
The compound has also been evaluated for its effects on α-glucosidase activity. Inhibitors of this enzyme are vital in managing type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of compounds related to this compound.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O4/c21-12-2-1-3-14(8-12)27-19-18(24-25-27)20(29)26(11-22-19)10-17(28)23-13-4-5-15-16(9-13)31-7-6-30-15/h1-5,8-9,11H,6-7,10H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUANIBSVSWBHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.